molecular formula C21H20F3NO5 B2497448 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide CAS No. 1421507-67-6

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide

Cat. No.: B2497448
CAS No.: 1421507-67-6
M. Wt: 423.388
InChI Key: YCVSGNDLVMEESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide is a complex organic compound that features a trimethoxyphenyl group and a trifluoromethylphenoxy group

Biochemical Analysis

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is a part of the structure of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

While specific cellular effects of this compound are not documented, derivatives of a similar compound, 3,4,5-trimethoxycinnamic acid (TMCA), have shown to ameliorate stress-induced anxiety in mice and rats . These derivatives restored stress-attenuated expression of tyrosine hydroxylase (TH) protein in the amygdala region of the brain .

Molecular Mechanism

Tmca derivatives have been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not documented. Tmca derivatives have shown to ameliorate stress-induced anxiety in mice and rats at a dosage of 10 mg kg −1 day −1 .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide typically involves multiple steps, including the formation of the trimethoxyphenyl group and the trifluoromethylphenoxy group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-methylphenyl)benzamide

Uniqueness

What sets 3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide apart is the presence of the trifluoromethylphenoxy group, which can impart unique chemical and biological properties. This group can enhance the compound’s stability and bioactivity, making it a valuable target for further research and development.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)25-9-4-5-10-30-16-8-6-7-15(13-16)21(22,23)24/h6-8,11-13H,9-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSGNDLVMEESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.